Methyl 4-ethyl-3-iodobenzoate
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Overview
Description
Methyl 4-ethyl-3-iodobenzoate: is an organic compound with the molecular formula C10H11IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom, and the hydrogen atom at the 4-position is replaced by an ethyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethyl-3-iodobenzoate can be synthesized through the iodination of methyl 4-ethylbenzoate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and adjusting reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Sonogashira Coupling: Catalysts like palladium acetate and copper iodide in the presence of a base such as triethylamine.
Reduction: Palladium on carbon and hydrogen gas under atmospheric pressure.
Major Products Formed:
Substitution Reactions: Formation of compounds like methyl 4-ethyl-3-azidobenzoate or methyl 4-ethyl-3-cyanobenzoate.
Coupling Reactions: Formation of bisaryl compounds.
Reduction Reactions: Formation of methyl 4-ethylbenzoate.
Scientific Research Applications
Methyl 4-ethyl-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of aryl iodides, which are key intermediates in various organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-iodobenzoate depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the ethyl group at the 4-position.
Ethyl 3-iodobenzoate: Similar structure but has an ethyl group at the ester position instead of a methyl group.
Methyl 3-iodobenzoate: Similar structure but lacks the ethyl group at the 4-position.
Uniqueness: Methyl 4-ethyl-3-iodobenzoate is unique due to the presence of both an ethyl group at the 4-position and an iodine atom at the 3-position. This combination of substituents imparts specific chemical properties, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
methyl 4-ethyl-3-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKHZRNJWHCKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661056 |
Source
|
Record name | Methyl 4-ethyl-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51885-91-7 |
Source
|
Record name | Methyl 4-ethyl-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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